N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2S2/c1-8-2-3-10(17-8)18(15,16)14-9-4-6-11(12,13)7-5-9/h2-3,9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXQXUUTFKUEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with 4,4-difluorocyclohexylamine, which undergoes a reaction with 5-methylthiophene-2-sulfonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
N-(3,3-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide
N-(4,4-difluorocyclohexyl)-4-methylthiophene-2-sulfonamide
N-(4,4-difluorocyclohexyl)-3-methylthiophene-2-sulfonamide
Uniqueness: N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide stands out due to its specific arrangement of fluorine atoms and the position of the methyl group on the thiophene ring. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Biological Activity
N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈F₂N₂O₂S
- Molecular Weight : 306.36 g/mol
- CAS Number : 1668554-22-0
The compound features a thiophene ring substituted with a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MDA-MB-436 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC₅₀ Values :
- MDA-MB-436: 2.57 µM
- HeLa: 8.90 µM
- A549: 10.70 µM
These values indicate that the compound is approximately four times more potent than standard chemotherapeutics such as Olaparib in certain contexts .
The proposed mechanism involves the inhibition of key cellular pathways responsible for cell proliferation and survival:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing mitotic progression.
- Apoptosis Induction : Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment, suggesting that this compound activates apoptotic pathways .
- Autophagy Activation : Enhanced autophagic processes were noted, indicating a multifaceted approach to inducing cell death in tumor cells.
Pharmacokinetics and Toxicology
An important aspect of drug development is understanding the pharmacokinetics and potential toxicity of new compounds:
- ADMET Properties : Preliminary studies suggest favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
- Safety Profile : The compound exhibited minimal cytotoxicity against normal cell lines (e.g., WI-38), indicating a selective action against cancer cells .
Study 1: Efficacy in Breast Cancer Models
In a study involving MDA-MB-436 cells treated with varying concentrations of this compound:
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 (Control) | 100% |
| 1 | 85% |
| 2.57 | 50% |
| 5 | 30% |
The results suggest a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Study 2: Comparative Analysis with Other Compounds
A comparative analysis was conducted to evaluate the efficacy of this compound against other known compounds:
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 2.57 |
| Olaparib | 8.90 |
| Compound X | 10.70 |
This table demonstrates the superior potency of this compound compared to traditional agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4,4-difluorocyclohexyl)-5-methylthiophene-2-sulfonamide, and what critical parameters influence yield?
- Methodology : The compound is synthesized via sulfonylation, where 5-methylthiophene-2-sulfonyl chloride reacts with 4,4-difluorocyclohexylamine under basic conditions (e.g., triethylamine or pyridine). Critical parameters include:
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity .
- Yield Optimization : Monitor reaction progress via TLC. Yields typically range from 60–75%, influenced by amine nucleophilicity and steric hindrance from the difluorocyclohexyl group .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key Techniques :
- NMR :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclohexyl protons), δ 6.8–7.2 ppm (thiophene protons).
- ¹⁹F NMR : Two distinct signals for axial/equatorial fluorines (~-180 to -190 ppm).
- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight .
Q. How does the difluorocyclohexyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Physicochemical Impact :
- Solubility : Fluorination increases lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability.
- Conformational Rigidity : The 4,4-difluoro substitution reduces chair-flipping energy in the cyclohexyl ring, stabilizing specific conformers.
- Metabolic Stability : Fluorine atoms resist oxidative degradation, improving half-life in biological assays .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory NMR data for this compound?
- Approaches :
- Variable Temperature NMR : Resolve overlapping signals by cooling to -40°C, slowing conformational exchange.
- 2D Techniques (COSY, HSQC) : Assign coupling between thiophene protons and adjacent sulfonamide groups.
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides definitive bond angles and torsional strain data .
- Troubleshooting : If signals mismatch literature, re-examine solvent purity or consider diastereomer formation during synthesis .
Q. How can reaction conditions be optimized to enhance regioselectivity in sulfonamide formation?
- Optimization Strategies :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Solvent Polarity : Higher polarity solvents (e.g., acetonitrile) favor nucleophilic attack on the sulfonyl group.
- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride minimizes unreacted starting material .
Q. What computational methods validate the stereochemical configuration of the difluorocyclohexyl moiety?
- Methods :
- DFT Calculations : Compare calculated vs. experimental NMR chemical shifts (Gaussian or ORCA software).
- Docking Studies : Model cyclohexyl ring interactions with biological targets (e.g., enzymes) to predict bioactive conformers.
- X-ray Validation : Cross-reference computed structures with crystallographic data from analogs (e.g., ’s pyrimidine-sulfonamide structure) .
Q. Which in vitro assays are suitable for assessing the biological activity of this sulfonamide derivative?
- Assay Design :
- Enzyme Inhibition : Test against carbonic anhydrase or kinase targets using fluorescence-based activity assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.
- Solubility Testing : Use shake-flask method with PBS (pH 7.4) to guide formulation for in vivo studies .
- Data Interpretation : Compare with non-fluorinated sulfonamides to isolate fluorine’s contribution to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
